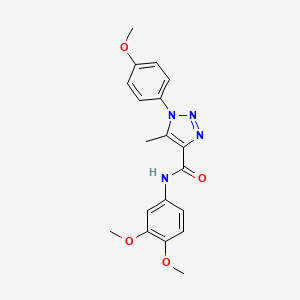

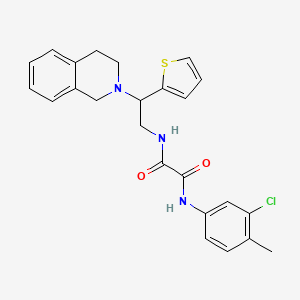

N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The compound also has methoxy groups (-OCH3) and an amide group (-CONH2) attached to the phenyl rings .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The methoxy groups could be introduced through etherification reactions, and the amide group could be formed through an acylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the methoxy groups, and the amide group. These functional groups would likely contribute to the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring, the methoxy groups, and the amide group. The triazole ring is aromatic and relatively stable, but can participate in various reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase the compound’s solubility in organic solvents .Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of novel triazole derivatives with significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, showcasing their methodological advancements and antimicrobial efficacy against specific microorganisms. This research underscores the potential of triazole compounds in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).

Antioxidant Activity

The preparation and characterization of triazolopyrimidines, as reported by Gilava et al. (2020), highlight the antioxidant properties of these compounds. Their synthesis under the Biginelli protocol and subsequent evaluation for antimicrobial and antioxidant activities point towards the versatile potential of triazole derivatives in medicinal chemistry (Gilava et al., 2020).

Anti-inflammatory and Analgesic Agents

The exploration of benzodifuran derivatives for their anti-inflammatory and analgesic properties, as conducted by Abu-Hashem et al. (2020), provides insights into the therapeutic potential of structurally complex triazoles. These compounds exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities, positioning them as promising candidates for further pharmaceutical development (Abu-Hashem et al., 2020).

Electrochromic and Photoluminescence Properties

The development of aromatic polyamides incorporating triazole derivatives, as outlined by Chang and Liou (2008), showcases the application of these compounds beyond pharmacological interests. Their work on polymers with embedded triphenylamine (TPA) units reveals the potential of triazole compounds in materials science, particularly in the creation of novel electrochromic devices and photoluminescent materials (Chang & Liou, 2008).

Structural Analyses and Molecular Modeling

The synthesis and crystal structure determination of specific triazole derivatives, like the one detailed by Prabhuswamy et al. (2016), underscore the importance of structural analysis in understanding the properties and potential applications of these compounds. Their research into the crystalline structure and molecular interactions offers valuable insights into the design of triazole-based molecules with tailored properties (Prabhuswamy et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-12-18(21-22-23(12)14-6-8-15(25-2)9-7-14)19(24)20-13-5-10-16(26-3)17(11-13)27-4/h5-11H,1-4H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHYITIXMIWWOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B2488380.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2488381.png)

![4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol](/img/structure/B2488385.png)

![4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile](/img/structure/B2488386.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)

![5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488393.png)

![3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2488395.png)